Nikkomycin pseudo-Z
Description
Isolation from Producing Organisms
Streptomyces tendae Strains and Mutants
Nikkomycin (B1203212) pseudo-Z was first identified and isolated from the culture broth of the bacterium Streptomyces tendae, specifically from strain Tü 901/PF 53+-3. nih.govnih.gov This strain was also found to produce a related compound, Nikkomycin pseudo-J. nih.govnih.gov The production of nikkomycins is not limited to a single strain; various members of the nikkomycin family are generated by different strains of Streptomyces, including Streptomyces ansochromogenes. researchgate.net Researchers have utilized mutant strains of S. tendae, such as pyrimidine (B1678525) auxotrophic mutants, to manipulate the biosynthesis pathways, leading to the production of specific nikkomycin components.
Distinguishing Structural Features
Nikkomycin pseudo-Z's structure holds the key to its unique identity within the broader nikkomycin class.
C-Glycosidic Linkage Versus N-Glycosidic Linkage
The most significant structural feature of this compound is its C-glycosidic bond. nih.govnih.gov This linkage connects the C-5 carbon of the uracil (B121893) nucleobase directly to the C-1' carbon of the 5-amino-5-deoxy-D-allo-furanuronic acid sugar moiety. nih.gov This stands in stark contrast to the conventional N-glycosidic bond found in the majority of nucleosides, including the more prevalent nikkomycins, where the nitrogen atom of the nucleobase is connected to the sugar. nih.govresearchgate.net This carbon-to-carbon bond is analogous to the one found in pseudouridine (B1679824) and is notably more resistant to chemical hydrolysis compared to the N-glycosidic linkage. nih.gov
Comparison with Nikkomycin Z and Nikkomycin J Analogues
This compound is a direct analogue of Nikkomycin Z. nih.govnih.gov Both are dipeptides, meaning their structure includes a two-amino-acid chain. nih.gov The fundamental difference between them lies in the glycosidic bond: this compound possesses a C-glycosidic linkage, while Nikkomycin Z has a standard N-glycosidic bond connecting the uracil base to the sugar. nih.govresearchgate.net Similarly, the concurrently discovered Nikkomycin pseudo-J is the C-glycosidic analogue of Nikkomycin J, a tripeptide antibiotic. nih.govnih.gov
Table 1: Comparison of Nikkomycin Analogues
| Feature | This compound | Nikkomycin Z | Nikkomycin J |
|---|---|---|---|
| Glycosidic Bond | C-Glycosidic | N-Glycosidic | N-Glycosidic |
| Peptide Chain | Dipeptide | Dipeptide | Tripeptide |
| Producing Organism | Streptomyces tendae | Streptomyces tendae, S. ansochromogenes | Streptomyces tendae |
Advanced Spectroscopic and Analytical Techniques for Structure Determination
The definitive structural confirmation of this compound was a result of modern analytical chemistry techniques. nih.gov
Two-Dimensional Nuclear Magnetic Resonance Spectroscopy
The elucidation of this compound's complex structure was achieved primarily through the use of two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, supplemented by mass spectrometry. nih.gov Techniques such as ¹H-¹³C COSY (Correlation Spectroscopy) were instrumental in assigning the signals from the NMR spectra, allowing researchers to piece together the connectivity of the atoms and confirm the presence of the unusual C-glycosidic bond. NMR spectroscopy is a cornerstone for determining the constitution and conformation of complex organic natural products.
Compound Identification
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O10/c1-6(12(27)9-3-2-7(26)4-22-9)10(21)18(31)24-11(19(32)33)16-14(29)13(28)15(35-16)8-5-23-20(34)25-17(8)30/h2-6,10-16,26-29H,21H2,1H3,(H,24,31)(H,32,33)(H2,23,25,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRDDWVSOKPQFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)C3=CNC(=O)NC3=O)O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120796-21-6 | |
| Record name | Nikkomycin pseudo-Z | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120796216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Discovery, Isolation, and Structural Elucidation of Nikkomycin Pseudo Z
Advanced Spectroscopic and Analytical Techniques for Structure Determination
Mass Spectrometry
Mass spectrometry, in conjunction with two-dimensional nuclear magnetic resonance (NMR) techniques, was instrumental in the structural elucidation of Nikkomycin (B1203212) pseudo-Z. nih.gov The analysis confirmed that Nikkomycin pseudo-Z is a constitutional isomer of the previously identified Nikkomycin Z, possessing an identical molecular formula and, consequently, the same molecular weight. nih.govnih.gov The primary distinction between these two compounds lies in the nature of the glycosidic bond, a structural nuance that mass spectrometric fragmentation analysis was key in resolving. nih.govresearchgate.net
The investigation, published in 1989, utilized mass spectrometry to determine the molecular weight and to analyze the fragmentation patterns of the newly isolated compound. nih.gov Techniques such as Fast Atom Bombardment (FAB-MS), common for the analysis of non-volatile polar molecules at the time, were employed to obtain this data. google.comwikipedia.orgnih.gov
Detailed Research Findings
The mass spectrum of this compound established its molecular weight as 495.44 g/mol (Monoisotopic Mass: 495.16014201 Da), identical to that of Nikkomycin Z. nih.govuni.lu This finding immediately indicated an isomeric relationship. The definitive structural evidence came from tandem mass spectrometry (MS/MS), which examines the fragmentation of the parent ion.
The key difference in the fragmentation patterns between Nikkomycin Z and this compound arises from the type of glycosidic bond connecting the uracil (B121893) base to the 5-amino-5-deoxy-D-allo-furanuronic acid sugar moiety. nih.gov
Nikkomycin Z (N-glycosidic bond): In typical nucleosides with an N-C glycosidic bond, collision-induced dissociation (CID) readily cleaves this bond. researchgate.netmdpi.com This results in the separation of the sugar and the base, producing a prominent fragment ion corresponding to the protonated nucleobase—in this case, protonated uracil. researchgate.net
This compound (C-glycosidic bond): In contrast, the C-C glycosidic bond in this compound, which links the C-5 position of the uracil ring directly to the C-1' of the sugar, is significantly stronger and does not fragment as readily. nih.govresearchgate.net Therefore, the mass spectrum of this compound is characterized by a different set of fragment ions. Instead of a facile loss of the sugar moiety to yield a uracil fragment, the fragmentation occurs at other bonds, such as within the sugar ring or cleavages of the peptide side chain. This distinct fragmentation pattern is a hallmark of C-glycoside structures and provided conclusive evidence for the novel connectivity in this compound. researchgate.net
The data obtained from mass spectrometry, when combined with the detailed connectivity information from 2D-NMR, allowed researchers to unambiguously assign the structure of this compound and differentiate it from its N-glycosidic isomer. nih.gov
Mass Spectrometry Data for this compound
| Ion | Observed m/z (Da) | Inferred Structure/Fragment | Significance |
|---|---|---|---|
| [M+H]⁺ | 496.1674 | Protonated this compound | Confirms molecular weight, identical to Nikkomycin Z. uni.lu |
| Characteristic Fragments | Varies | Fragments from sugar ring cleavage or peptide chain loss | Absence of a prominent protonated uracil fragment distinguishes it from Nikkomycin Z. |
Molecular Mechanism of Action of Nikkomycins, with Implications for Nikkomycin Pseudo Z
Competitive Inhibition of Fungal Chitin (B13524) Synthase
Nikkomycins act as competitive inhibitors of chitin synthase, meaning they directly compete with the enzyme's natural substrate, UDP-GlcNAc, for binding to the active site. chemicalbook.comnih.govsmolecule.commicrobiologyresearch.org This competitive inhibition has been demonstrated with a measured inhibition constant (Ki) of 0.16 µM for Nikkomycin (B1203212) against Candida albicans chitin synthase. nih.govresearchgate.net The inhibitory action disrupts the production of chitin, an essential polysaccharide that provides structural integrity to the fungal cell wall. ontosight.ainih.gov
Structural Mimicry of UDP-N-acetylglucosamine
The inhibitory power of nikkomycins is rooted in their ability to mimic the structure of UDP-N-acetylglucosamine. chemicalbook.comnih.govresearchgate.net These antibiotics are pseudo-dipeptides composed of a nucleoside linked to a short peptide moiety. nih.govresearchgate.netvulcanchem.com Specifically, the conserved aminohexuronic acid (AHA) portion of nikkomycins mimics the uridine (B1682114) moiety of UDP-GlcNAc. nih.govresearchgate.net This structural similarity allows nikkomycins to fit into the chitin synthase active site, effectively blocking the binding of the actual substrate and halting chitin polymerization. smolecule.comvulcanchem.com
Differential Interaction with Chitin Synthase Isoenzymes (e.g., Chs1, Chs2, Chs3)
Fungi often possess multiple chitin synthase isoenzymes, each with distinct roles in cell wall synthesis and maintenance. nih.govoup.com For instance, in Candida albicans, Chs1 is essential for primary septum formation, while Chs3 is also involved in septum construction under normal conditions. biologists.com Research has shown that nikkomycins exhibit differential inhibitory activity against these various isoenzymes. nih.govoup.com
In both Saccharomyces cerevisiae and Candida albicans, Nikkomycin Z has been found to be a more potent inhibitor of the Chs3 isoenzyme compared to others that are crucial for basic cell wall biosynthesis. nih.govjmb.or.kr The susceptibility of a particular fungus to Nikkomycin Z is dependent on its chitin content and the specific functions and distribution of its chitin synthase isoenzymes. chemicalbook.com The active sites of these isoenzymes can differ, leading to varying affinities for Nikkomycin Z. chemicalbook.comoup.com For example, while Nikkomycin Z strongly inhibits C. albicans Chs1 activity in certain mutant strains, it has less effect on Chs2. jmb.or.kr
Structural Basis of Chitin Synthase-Inhibitor Interactions
The precise mechanisms by which nikkomycins inhibit chitin synthase have been elucidated through advanced structural biology techniques, providing a detailed view of the inhibitor-enzyme complex.
Insights from Cryo-Electron Microscopy Structures of Chitin Synthase-Nikkomycin Z Complexes
Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the atomic details of how Nikkomycin Z interacts with chitin synthase. nih.govduke.edu Studies on chitin synthase 2 from Candida albicans (CaChs2) and chitin synthase 1 from Phytophthora sojae (PsChs1) in complex with Nikkomycin Z have provided high-resolution structures. nih.govduke.eduebi.ac.ukebi.ac.ukmdpi.com
These structures show that Nikkomycin Z binds in an extended conformation within the substrate entry pocket of the enzyme. nih.gov The binding of Nikkomycin Z occupies a significant portion of the reaction chamber and the channel used for translocation, thereby physically obstructing the donor substrate from accessing the catalytic site. mdpi.com In the S. cerevisiae Chs1/NikZ complex, the binding of the inhibitor induces conformational changes in a "plug loop," opening a path between the active site and the membrane tunnel that is blocked in the apo-state. researchgate.net
Identification of Critical Residues in the Chitin Synthase Active Site
The cryo-EM structures have identified key amino acid residues within the chitin synthase active site that are crucial for binding Nikkomycin Z. nih.gov In CaChs2, the nucleobase of Nikkomycin Z's aminohexuronic acid (AHA) moiety engages in a π-π stacking interaction with the residue Y319. nih.gov The 5'-carboxylate of the AHA forms a salt bridge with R646, and the 2'-OH of the AHA interacts with E321. nih.gov
Furthermore, the 4-hydroxypyridylhomothreonine (HPHT) portion of Nikkomycin Z establishes critical contacts. nih.gov Its hydroxypyridinyl ring participates in π-π stacking with W647 and forms a hydrogen bond with Y517. nih.gov Mutational analysis has confirmed the importance of these residues; for instance, changing W647 to alanine (B10760859) (W647A) was shown to reduce the affinity for Nikkomycin Z significantly. nih.gov
Role of Specific Moieties in Binding (e.g., Aminohexuronic Acid, 4-Hydroxypyridylhomothreonine)
The distinct chemical groups of Nikkomycin Z each play a specific and vital role in its binding to the chitin synthase active site.
The aminohexuronic acid (AHA) moiety, which mimics the uridine part of the natural substrate, is fundamental for the initial recognition and binding within the active site. nih.govresearchgate.net Its 5'-carboxylate group interacts with an electropositive region of the binding pocket. nih.gov
The 4-hydroxypyridylhomothreonine (HPHT) moiety, an unnatural amino acid, occupies a pocket located between the UDP site and the central tunnel of the enzyme. nih.govrsc.orgpageplace.de The hydroxypyridinyl ring of HPHT is responsible for some of the most critical interactions that lock the inhibitor in place, notably through π-π stacking with tryptophan residues. nih.govnih.gov The larger size of this peptidyl group in Nikkomycin Z, compared to similar inhibitors like polyoxins, allows for additional contacts with residues such as P675 and Q756 in Chs1, contributing to its high binding affinity. nih.gov
Impact on Fungal Cellular Processes
The molecular mechanism of action of nikkomycins, including by extension Nikkomycin pseudo-Z, culminates in significant disruption of essential fungal cellular processes. By targeting the synthesis of chitin, a critical structural polymer, these compounds compromise the integrity of the fungal cell wall, leading to morphological and viability defects.
Disruption of Chitin Synthesis and Cell Wall Assembly
Nikkomycins function as potent and specific competitive inhibitors of the enzyme chitin synthase. wikidata.orgwikipedia.org Chitin, a polymer of N-acetylglucosamine, is a vital component of the fungal cell wall, providing structural rigidity and osmotic stability. researchgate.netwikipedia.org Nikkomycins, including analogs like Nikkomycin Z and Nikkomycin pseudo-J, share a structural resemblance to the natural substrate of chitin synthase, uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc). wikipedia.orgmetabolomicsworkbench.orgmedicinesfaq.comnih.govnih.gov This mimicry allows them to bind to the enzyme's active site, competitively blocking the substrate and thereby halting the synthesis and polymerization of chitin chains. metabolomicsworkbench.orgnih.govnih.gov
The effectiveness of this inhibition can be influenced by several factors. Fungi possess multiple classes of chitin synthase isozymes (e.g., Chs1, Chs2, Chs3), which are activated at different stages of the fungal life cycle and may exhibit differential susceptibility to nikkomycin inhibition. wikipedia.orgresearchgate.netmims.com For instance, in Candida albicans, Nikkomycin Z has been found to inhibit all three of its chitin synthase isozymes, whereas in Saccharomyces cerevisiae, it is a more selective inhibitor of the Chs3 isozyme. wikipedia.org The antifungal activity is therefore dependent on the specific fungus, its chitin content, and the affinity of the nikkomycin for its particular chitin synthase isozymes. wikipedia.org
Effects on Hyphal Morphology and Cell Integrity (e.g., swelling, bursting)
The direct consequence of disrupted chitin synthesis is a severely compromised cell wall, which is unable to withstand internal osmotic pressure. This loss of structural integrity manifests in profound morphological abnormalities and ultimately leads to cell death. metabolomicsworkbench.orgnih.gov
In filamentous fungi, the inhibition of chitin synthesis critically affects the growing hyphal tips and septation sites, where chitin deposition is most active. Microscopic studies on Aspergillus fumigatus treated with Nikkomycin Z have revealed abnormal, swollen, and rounded hyphal segments. scitoys.com Similarly, in Candida albicans, Nikkomycin Z treatment resulted in the absence of proper septum formation, a process heavily reliant on chitin, which culminated in cell lysis. The failure to form a proper cell wall renders the fungal cells susceptible to osmotic stress, causing them to swell and eventually burst. metabolomicsworkbench.orgnih.govscitoys.com
The morphological impact can be particularly pronounced under conditions of cell wall stress. For example, a mutant strain of A. fumigatus with a compromised stress response pathway exhibited significant development of swollen hyphal structures when exposed to concentrations of Nikkomycin Z that did not affect the wild-type strain. When used in combination with other cell wall-active agents like caspofungin, the morphological disruption is even more severe, leading to a complete loss of identifiable hyphal structures. scitoys.com
Biological Activity Spectrum and Collaborative Effects of Nikkomycins
Antifungal Activity Profile
The antifungal effect of nikkomycins is directly linked to their ability to disrupt the synthesis of chitin (B13524), leading to osmotic lysis and cell death in susceptible fungi. nih.govsmolecule.com The family of compounds, including Nikkomycin (B1203212) pseudo-Z, is produced by the bacterium Streptomyces tendae. mdpi.comnih.govmdpi.com
Nikkomycin pseudo-Z is a dipeptide analogue to Nikkomycin Z. nih.gov While specific data on the broad-spectrum activity of this compound is limited, its closely related analogue, Nikkomycin pseudo-J, has demonstrated activity against various fungal pathogens. smolecule.com Studies on Nikkomycin pseudo-J show it exhibits fungicidal activity against species such as Candida albicans and Aspergillus fumigatus. smolecule.com The broader nikkomycin class, specifically Nikkomycin Z, has shown effectiveness against dimorphic fungi like Coccidioides immitis and Blastomyces dermatitidis. nih.gov However, some fungi, including certain species of Aspergillus and Fusarium, have been reported as resistant to nikkomycins. nih.gov
Fungal biofilms present a significant challenge in clinical settings. The related compound Nikkomycin Z has been shown to inhibit the growth and biofilm formation of Candida albicans and Candida parapsilosis. medchemexpress.comnih.gov Studies combining Nikkomycin Z with echinocandins like caspofungin and micafungin (B1204384) have demonstrated a synergistic effect, causing extended cell death and resulting in a sparse biofilm structure, particularly for C. albicans. nih.govcore.ac.uk This suggests that inhibiting chitin synthesis can be a valuable strategy against Candida biofilms. nih.govtoku-e.com However, specific research focusing on the direct impact of this compound on fungal biofilm formation is not extensively documented.
The susceptibility of a fungus to nikkomycins is not uniform and can be influenced by several factors. The level of inhibition can vary depending on the fungal species and the concentration of nutrients in the culture medium. nih.gov
Key factors that influence the efficacy of these compounds include:
Cellular Uptake: The effectiveness of nikkomycins is dependent on their ability to enter the fungal cell. This process is mediated by a dipeptide or polypeptide permease transport system. chemicalbook.comnih.govasm.org Consequently, the presence of other peptides in the environment can lead to competition for these transporters, potentially reducing the uptake of the nikkomycin and its antifungal activity. chemicalbook.com The sensitivity of Geotrichum candidum and Mucor plumbeus to Nikkomycin Z has been linked to their ability to transport the antibiotic into the cell, a trait lacking in more tolerant species like Trichoderma koningii and Fusarium oxysporum. nih.gov
Chitin Content and Synthase Isoenzymes: The susceptibility of an organism is also related to its chitin content and the specific characteristics of its chitin synthase isoenzymes. chemicalbook.com The active site domains of these various isoenzymes can differ, leading to differential affinity for nikkomycin. chemicalbook.com
Metabolic Instability: The clinical utility of nikkomycins has been hampered by poor cellular uptake and metabolic instability, which can decrease their in vivo efficacy. d-nb.inforesearchgate.net
This compound is structurally distinct from the more commonly studied Nikkomycin Z. It is a C-nucleoside nikkomycin, meaning it possesses a C-glycosidic linkage between the uracil (B121893) base and the 5-amino-5-deoxy-D-allo-furanuronic acid moiety. nih.gov This is in contrast to the CN-nucleoside structure of compounds like Nikkomycin Z. nih.gov Research has shown that the C-nucleoside nikkomycins, including this compound and the related tripeptide Nikkomycin pseudo-J, exhibit lower biological activity than their CN-nucleoside counterparts. nih.govresearchgate.net
| Nikkomycin Type | Key Structural Feature | Relative Biological Activity | Examples |
|---|---|---|---|
| C-Nucleoside | C-glycosidic bond | Lower | This compound, Nikkomycin pseudo-J |
| CN-Nucleoside | CN-glycosidic bond | Higher | Nikkomycin Z, Nikkomycin J, Nikkomycin X |
Factors Influencing Differential Fungal Susceptibility (e.g., nutrient concentration)
Insecticidal Activity Mediated by Chitin Synthase Inhibition
The mechanism of action for nikkomycins is not limited to fungi. Chitin is also a fundamental structural component of the insect exoskeleton. mdpi.comacs.org By inhibiting chitin synthase, nikkomycins disrupt the molting process in insects, leading to mortality, particularly in larval and nymph stages. mdpi.com Nikkomycin produced by Streptomyces tendae—the same species from which this compound is isolated—has been shown to possess both antifungal and insecticidal activity. nih.govmdpi.com This dual activity makes the nikkomycin class of compounds potential candidates for development as biopesticides. mdpi.commdpi.com
Synergistic Interactions with Other Antifungal Agents
A significant area of research for the nikkomycin family is its use in combination therapy to enhance antifungal efficacy. Numerous studies have demonstrated that Nikkomycin Z acts synergistically with other classes of antifungal agents. mdpi.com
With Azoles: Additive and synergistic interactions have been observed between Nikkomycin Z and azoles like fluconazole (B54011) and itraconazole (B105839) against a range of fungi, including Candida albicans, Candida parapsilosis, Cryptococcus neoformans, and Coccidioides immitis. nih.govcapes.gov.broup.com A marked synergistic effect was noted against Aspergillus fumigatus and Aspergillus flavus when combined with itraconazole. nih.govcapes.gov.br The proposed mechanism for this synergy is that the membrane damage caused by azoles may facilitate the cellular uptake of the nikkomycin. nih.gov
With Echinocandins: Synergistic activity is particularly pronounced when Nikkomycin Z is combined with echinocandins such as caspofungin and micafungin. nih.govcore.ac.uk This combination is highly effective against Aspergillus fumigatus and biofilms of Candida species. nih.govtoku-e.comcore.ac.uk The complementary mechanisms—echinocandins inhibiting glucan synthesis and nikkomycins inhibiting chitin synthesis—create a potent dual attack on the fungal cell wall. mdpi.com
While these synergistic effects are well-documented for Nikkomycin Z, specific studies detailing the collaborative effects of this compound with other antifungal agents are not prominently featured in existing research.
Potentiation with Cell Wall-Active Compounds (e.g., Echinocandins)
The fungal cell wall is a dynamic structure primarily composed of glucans, chitin, and mannoproteins. Echinocandins, such as caspofungin, target β-1,3-glucan synthase, an enzyme crucial for the synthesis of β-1,3-glucan, a key structural polymer in the cell walls of many pathogenic fungi. mdpi.comnih.govoup.com Inhibition of glucan synthesis by echinocandins often triggers a compensatory mechanism in fungi, leading to an increase in chitin production to maintain cell wall integrity. mdpi.com
This adaptive response makes the combination of an echinocandin with Nikkomycin Z, a chitin synthase inhibitor, a potent therapeutic strategy. mdpi.com By simultaneously targeting both glucan and chitin synthesis, the structural integrity of the fungal cell wall is severely compromised. This dual-action approach has been shown to increase the potency of both agents against Candida albicans and Aspergillus fumigatus. mdpi.comoup.com
Research has demonstrated that combining an echinocandin with Nikkomycin Z can lead to synergistic effects, resulting in enhanced antifungal activity. oup.comnih.gov For instance, the combination of caspofungin and Nikkomycin Z has been shown to be synergistic against Candida albicans biofilms, suggesting a potential application in treating catheter-related infections. nih.govcore.ac.uk This synergy is also observed with other echinocandins like micafungin. nih.gov Furthermore, the addition of Nikkomycin Z can eliminate the paradoxical growth effect observed with high concentrations of caspofungin in some Candida species. oup.com
The potentiation of echinocandin activity by Nikkomycin Z highlights the potential of combination therapies that target multiple pathways in fungal cell wall biosynthesis. asm.org
Synergy with Azole Antifungals
Azole antifungals, including fluconazole, itraconazole, and voriconazole, function by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govmicrobiologyresearch.org The disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.
Numerous studies have reported synergistic or additive interactions when Nikkomycin Z is combined with azole antifungals. nih.govmicrobiologyresearch.orgcapes.gov.br This synergy has been observed against a range of medically important fungi, including Candida albicans, Candida parapsilosis, Cryptococcus neoformans, and Coccidioides immitis. nih.govcapes.gov.br A particularly marked synergistic effect has been noted between Nikkomycin Z and itraconazole against Aspergillus fumigatus and Aspergillus flavus. nih.govcapes.gov.br
The proposed mechanism for this synergy involves a sequential blockade. microbiologyresearch.org While azoles disrupt the cell membrane, Nikkomycin Z weakens the cell wall by inhibiting chitin synthesis. This dual assault on two critical cellular structures proves to be more effective than either agent alone. mdpi.com In vitro studies have consistently shown that the combination of Nikkomycin Z with fluconazole or itraconazole results in lower minimum inhibitory concentrations (MICs) for both drugs. nih.govcapes.gov.br For instance, in a study testing 110 fungal isolates, the combination of Nikkomycin Z and itraconazole demonstrated marked synergism against A. fumigatus and A. flavus. nih.govcapes.gov.br
The following table summarizes the synergistic interactions observed between Nikkomycin Z and various azole antifungals against different fungal species.
| Fungal Species | Azole Antifungal | Observed Interaction |
| Candida albicans | Fluconazole, Itraconazole | Additive/Synergistic |
| Candida parapsilosis | Fluconazole, Itraconazole | Additive/Synergistic |
| Cryptococcus neoformans | Fluconazole, Itraconazole | Additive/Synergistic |
| Coccidioides immitis | Fluconazole, Itraconazole | Additive/Synergistic |
| Aspergillus fumigatus | Itraconazole | Marked Synergy |
| Aspergillus flavus | Itraconazole | Marked Synergy |
| Sporothrix schenckii | Itraconazole | Strong Synergism |
| Sporothrix brasiliensis | Itraconazole | Strong Synergism |
Data sourced from multiple in vitro studies. mdpi.comnih.govcapes.gov.br
No antagonistic interactions have been observed between Nikkomycin Z and azole antifungals, further supporting the potential of their combined use in clinical settings. capes.gov.br
Cooperative Effects with Natural Antifungal Proteins (e.g., Zeamatin)
Zeamatin (B1178435) is a 22-kDa pathogenesis-related (PR-5) protein isolated from corn (Zea mays) that exhibits potent antifungal activity. nih.govresearchgate.netcapes.gov.br Its mechanism of action involves permeabilizing the fungal cell membrane, leading to the rapid release of cytoplasmic contents and cell death. nih.govresearchgate.netcapes.gov.br
A significant synergistic interaction has been reported between Nikkomycin Z and zeamatin. researchgate.netwipo.intapsnet.org Zeamatin's ability to disrupt the fungal membrane appears to enhance the uptake or efficacy of Nikkomycin Z, which in turn inhibits the synthesis of the cell wall's structural component, chitin. researchgate.net This synergistic relationship was a key property that led to the initial identification and purification of zeamatin. researchgate.netcapes.gov.br
The combination of zeamatin with Nikkomycin Z has been shown to be particularly effective against Candida albicans. researchgate.netwipo.int In vivo studies have also demonstrated the efficacy of this combination. For example, in a murine model of systemic candidiasis, the combination of zeamatin, Nikkomycin Z, and fluconazole proved effective. nih.gov Similarly, in a murine model of vaginal candidiasis, zeamatin enhanced the efficacy of Nikkomycin Z. psu.edunih.gov
The cooperative effect between these two agents, one targeting the cell membrane and the other the cell wall, underscores the potential of combining natural antifungal proteins with conventional antifungal drugs to create more potent therapeutic regimens. psu.edunih.gov
Mechanisms of Resistance and Evasion to Nikkomycins
Fungal Transport System Dynamics and Inhibitor Uptake
The entry of nikkomycins into fungal cells is a critical prerequisite for their antifungal activity. This process is primarily mediated by peptide transport systems, and its efficiency can be influenced by several factors. chemicalbook.comresearchgate.net
Competition by Endogenous Peptides for Dipeptide Permease
Nikkomycins gain entry into fungal cells by exploiting peptide transport systems, specifically di- and tripeptide permeases. researchgate.netnih.govasm.org This reliance on peptide transporters makes them susceptible to competition from endogenous peptides present in the fungal environment. The presence of these peptides can significantly reduce the uptake of nikkomycin (B1203212) Z and, by extension, its pseudo-analogs, thereby diminishing their in vivo antifungal activity. chemicalbook.com Research on Candida albicans has shown that the antifungal action of nikkomycin is antagonized by peptone and specific dipeptides, which compete for the same transport machinery. researchgate.net
Variability in Peptide Transport System Efficiency Across Fungal Species
The efficiency of the peptide transport systems can differ significantly among various fungal species, leading to natural variations in susceptibility to nikkomycins. researchgate.net Studies have indicated that Candida albicans possesses multiple peptide transport systems, and their expression can be adjusted based on environmental cues. nih.gov For instance, a mutant of C. albicans resistant to nikkomycin Z was found to have a compromised ability to take up dipeptides while showing an increased capacity for tripeptide transport. nih.gov Furthermore, investigations with Yarrowia lipolytica have demonstrated that the transport system has a higher affinity for dipeptide nikkomycins compared to tripeptide forms. researchgate.net This variability underscores the complexity of predicting the efficacy of nikkomycin pseudo-Z based solely on its in vitro activity against chitin (B13524) synthase.
Enzymatic Degradation and Inactivation
Once inside the fungal cell, nikkomycins can be subjected to enzymatic degradation, which represents another significant mechanism of resistance.
Susceptibility to Cellular Peptidases
Nikkomycins, being peptide-nucleoside compounds, are inherently susceptible to hydrolysis by cellular peptidases. chemicalbook.comresearchgate.net This degradation can inactivate the drug before it reaches its target, chitin synthase. The presence and activity of these peptidases can contribute to the reduced in vivo effectiveness of nikkomycins. chemicalbook.com
Structural Elements Providing Protection Against Degradation
Certain structural features of the nikkomycin molecule can offer a degree of protection against enzymatic breakdown. A key element is the β-methyl group located on the N-terminal amino acid of dipeptide nikkomycins. researchgate.net This structural modification has been shown to shield the molecule from the activity of peptidases in crude cell extracts from various fungi. researchgate.netmicrobiologyresearch.org This suggests that the specific structure of this compound, particularly its peptide component, plays a crucial role in its stability within the fungal cell.
Target Enzyme Alterations and Isoenzyme Expression
Alterations in the target enzyme, chitin synthase, and the differential expression of its isoenzymes are critical factors in fungal resistance to nikkomycins.
The susceptibility of a fungus to nikkomycin Z, and presumably this compound, is dependent on the specific chitin synthase isoenzymes present and their respective sensitivities to the inhibitor. chemicalbook.comnih.gov Fungi possess multiple chitin synthase isoenzymes, and not all are equally inhibited by nikkomycins. For example, in Saccharomyces cerevisiae, nikkomycin Z is a selective inhibitor of chitin synthases 1 and 3 but is ineffective against chitin synthase 2. researchgate.netnih.gov In contrast, nikkomycin Z inhibits all three chitin synthase isozymes in Candida albicans, although with varying potencies. nih.gov The redundancy within the chitin synthase multigene family is considered a significant factor limiting the in vivo effectiveness of these compounds. nih.gov Fungi can adapt to the presence of a chitin synthase inhibitor by modulating the expression of different isoenzyme genes. For instance, exposure of Alternaria infectoria to nikkomycin Z led to changes in the expression of class V and VII chitin synthase genes, highlighting the cell's ability to compensate for the inhibition of specific isoenzymes. nih.gov
Interactive Data Table: Chitin Synthase Isoenzyme Inhibition by Nikkomycin Z
| Fungal Species | Chitin Synthase Isoenzyme | Inhibition by Nikkomycin Z | IC50 (µM) | Reference |
| Saccharomyces cerevisiae | Chs1 | Yes | - | nih.gov |
| Saccharomyces cerevisiae | Chs2 | No | - | researchgate.netnih.gov |
| Saccharomyces cerevisiae | Chs3 | Yes | - | nih.gov |
| Candida albicans | CaChs1 | Yes | 15 | nih.gov |
| Candida albicans | CaChs2 | Yes | 0.8 | nih.gov |
| Candida albicans | CaChs3 | Yes | 13 | nih.gov |
Differential Susceptibility of Chitin Synthase Isoenzymes
The effectiveness of nikkomycins, including the closely related and well-studied Nikkomycin Z, is significantly influenced by the specific types of chitin synthase (Chs) enzymes present in a fungus. chemicalbook.com Fungi possess multiple, functionally distinct chitin synthase isoenzymes, and these isoenzymes can exhibit vastly different sensitivities to inhibition by nikkomycins. chemicalbook.comoup.com This differential susceptibility is a key factor in the intrinsic resistance of some fungal species. asm.org
For instance, in Saccharomyces cerevisiae, studies have shown that Chs2, an essential enzyme for forming the primary septum during cell division, is substantially more resistant to nikkomycins than Chs1, which is involved in cell wall repair. asm.orgresearchgate.net The difference in inhibitory constants (Ki) between the two isoenzymes can be as large as three orders of magnitude, highlighting significant variations in their active sites. asm.orgresearchgate.net Similarly, in Candida albicans, Nikkomycin Z is less active against the chitin synthases that play near-essential roles in the cell wall biosynthesis of the yeast form. oup.com
However, the pattern of susceptibility is not uniform across all fungal species. In C. albicans, Nikkomycin Z was found to inhibit all three of its main chitin synthase isoenzymes, but with varying efficacy. nih.gov CaChs2 was the most sensitive, followed by CaChs3 and CaChs1. nih.gov This contrasts with S. cerevisiae, where Chs2 is notably resistant. asm.org The redundancy within these multi-gene families and the differing sensitivities of the essential isoenzymes can limit the in vivo effectiveness of nikkomycins. asm.org
Table 1: Differential Inhibition of Candida albicans Chitin Synthase (CaChs) Isoenzymes by Nikkomycin Z
| Isoenzyme | 50% Inhibitory Concentration (IC50) | Relative Susceptibility |
| CaChs1 | 15 µM | Low |
| CaChs2 | 0.8 µM | High |
| CaChs3 | 13 µM | Low |
Data sourced from a study on the inhibitory effect of Nikkomycin Z on chitin synthases in Candida albicans. nih.gov
Adaptive Responses Involving Upregulation of Chitin Synthesis
Fungi can exhibit adaptive resistance to cell wall-damaging agents by upregulating chitin synthesis. This compensatory mechanism is a primary response to stress caused by inhibitors of other cell wall components, such as the echinocandins which target β-1,3-glucan synthesis. asm.orgnih.gov When β-1,3-glucan synthesis is inhibited, fungi often trigger signaling pathways, including the protein kinase C (PKC), HOG, and Ca2+-calcineurin pathways, to increase chitin production and reinforce the weakened cell wall. nih.gov
This adaptive response highlights the potential for synergistic treatments. While a fungus might compensate for a β-1,3-glucan synthase inhibitor by making more chitin, the simultaneous application of a chitin synthase inhibitor like Nikkomycin Z can block this escape route. nih.govabdn.ac.uk This combined approach can lead to significant cell wall damage and even cell lysis. asm.org For example, while Aspergillus fumigatus can increase its chitin content in response to caspofungin, combining caspofungin with Nikkomycin Z enhances the antifungal effect. asm.org However, in some cases, this compensatory chitin production is so robust that it can proceed even in the presence of Nikkomycin Z, suggesting that the upregulated chitin synthases may be less sensitive to inhibition. asm.org
Intracellular Regulatory Pathways and Host Factors
The efficacy of chitin synthase inhibitors is not solely dependent on direct interaction with the target enzyme. Intracellular metabolic pathways and external factors, such as viral co-infections, can significantly modulate a fungus's sensitivity.
Influence of GlcNAc Metabolism on Sensitivity
N-acetylglucosamine (GlcNAc) is the precursor substrate for chitin synthesis, and its metabolic pathways are intricately linked to a fungus's sensitivity to nikkomycins. nih.govmdpi.com For Nikkomycin Z to be effective, it must enter the fungal cell and compete with the natural substrate, UDP-GlcNAc, at the active site of the chitin synthase enzyme. chemicalbook.com
In Candida albicans, GlcNAc can induce specific genes involved in its own catabolism. asm.org Research has identified a novel gene, GIG1 (GlcNAc-Induced Gene 1), that is specifically induced by GlcNAc. nih.govasm.org Deletion of the GIG1 gene resulted in increased resistance to Nikkomycin Z. nih.govasm.org This finding suggests that Gig1 is involved in GlcNAc metabolism in a way that influences the normal sensitivity to chitin synthase inhibitors. nih.gov The process does not appear to require the full metabolism of GlcNAc, as mutants unable to catabolize GlcNAc can still be stimulated to express the necessary genes. mdpi.com These studies indicate that the regulation of GlcNAc-related pathways is a crucial factor in determining the ultimate effectiveness of competitive inhibitors like nikkomycins. nih.govresearchgate.net
Impact of Viral Infections on Fungal Sensitivity to Chitin Synthase Inhibitors
The presence of mycoviruses (viruses that infect fungi) can alter the host fungus's physiology and its susceptibility to antifungal agents. researchgate.net Recent studies in Aspergillus fumigatus have shown that infection with the polymycovirus AfuPmV-1 can sensitize the fungus to Nikkomycin Z. nih.govresearchgate.net
In one study, virus-free A. fumigatus biofilms were significantly more resistant to Nikkomycin Z than biofilms of the isogenic virus-infected strain. nih.gov The 50% inhibitory concentration (IC50) for Nikkomycin Z was considerably lower for the virus-infected strains. nih.govresearchgate.net This sensitization appears to be specific to chitin synthesis inhibition, as both virus-free and infected strains showed comparable sensitivity to other antifungal drugs that target the fungal membrane (voriconazole, amphotericin B) or glucan synthesis (micafungin, caspofungin). nih.govnih.gov It is hypothesized that the viral infection may impair the fungus's ability to properly synthesize its cell wall, rendering it more vulnerable to the effects of chitin synthase inhibitors. researchgate.net This suggests that the virus-altered cell wall is more prone to the detrimental effects caused by the inhibition of chitin synthesis, leading to increased osmotic stress and potential cell injury. nih.govresearchgate.net
Table 2: Effect of AfuPmV-1 Virus Infection on Nikkomycin Z Sensitivity in Aspergillus fumigatus Biofilms
| Fungal Strain | IC50 Range (µg/mL) |
| Virus-free Af293 | 3.8 - 7.5 |
| AfuPmV-1-infected Af293 | 0.94 - 1.88 |
Data sourced from a study on polymycovirus infection in Aspergillus fumigatus. nih.govresearchgate.net
Structure Activity Relationships and Rational Design of Nikkomycin Analogues
Elucidation of Structural Requirements for Potent Chitin (B13524) Synthase Inhibition
Cryo-electron microscopy studies of Candida albicans chitin synthase 2 (CaChs2) in complex with nikkomycin (B1203212) Z have provided detailed insights into the binding interactions. nih.govmdpi.com The aminohexuronic acid moiety of nikkomycin Z occupies a position similar to the uridine (B1682114) portion of UDP-GlcNAc. mdpi.com The hydroxypyridinyl group of nikkomycin Z extends into the reaction chamber and translocation channel, effectively blocking access for the natural substrate. nih.gov Key interactions, including hydrogen bonds and π-π stacking between the inhibitor and enzyme residues, contribute to its high binding affinity. mdpi.com For instance, the pyridinyl ring of nikkomycin Z engages in interactions with residues such as Y571 and W647 in CaChs2, which are not observed with the natural substrate. mdpi.com
Impact of Amino Acid Moiety Stereochemistry on Inhibitory Activity
The stereochemistry of the amino acid component of nikkomycin is a critical determinant of its inhibitory potency. The N-terminal amino acid of nikkomycin Z, with its specific stereoconfiguration, plays a vital role in both enzyme inhibition and metabolic stability. researchgate.netnih.gov Studies have shown that the β-methyl group on the N-terminal amino acid of dipeptide nikkomycins provides protection against degradation by fungal peptidases. nih.govmicrobiologyresearch.org
Synthetic efforts to create analogues have underscored the importance of the amino acid moiety's structure. The synthesis of various nikkomycin derivatives with modifications in the amino acid portion has demonstrated that even subtle changes can significantly impact anti-chitin synthase activity. oup.com For example, the introduction of different hydrophobic groups at the β-position of the terminal amino acid has been explored to enhance activity, leading to the discovery of potent analogues. oup.commdpi.com Conformational analysis of these analogues suggests that their spatial arrangement, influenced by the amino acid structure, must closely mimic that of the natural inhibitor to maintain high affinity for the enzyme's active site. oup.comcuny.edu
Importance of Nucleoside Moiety Features for Enzyme Binding Affinity
The nucleoside portion of nikkomycin is fundamental to its ability to act as a competitive inhibitor, as it mimics the uridine diphosphate (B83284) part of the natural substrate, UDP-GlcNAc. oup.comnih.gov The uracil (B121893) base and the ribose-like sugar are key features that guide the molecule to the enzyme's active site. d-nb.infonih.gov The aminohexuronic acid component of the nucleoside is particularly important, with its carboxyl group contributing to the binding interactions. mdpi.com
The flexibility of the nucleoside moiety, which can exist in both syn and anti conformations in solution, may also play a role in its binding to the enzyme. cuny.edu Structural studies of chitin synthase in complex with nikkomycin Z reveal that the nucleoside portion establishes critical hydrogen bonds and other interactions within the uridine-binding pocket of the enzyme. mdpi.comnih.gov Modifications to the nucleoside, such as altering the sugar ring or the base, have been shown to affect inhibitory activity, highlighting the precise structural requirements for effective binding. researchgate.net
Strategies for Synthetic Modification and Analogue Development
The quest for nikkomycin analogues with superior clinical potential has driven various synthetic strategies aimed at overcoming the parent compound's limitations. d-nb.inforesearchgate.net These strategies range from modifying specific functional groups to designing entirely new molecular frameworks that retain the essential pharmacophore.
Design Considerations for Improved Cellular Uptake and Stability
A primary obstacle to the clinical use of nikkomycin Z is its poor cellular uptake by fungal cells and its susceptibility to metabolic degradation. d-nb.inforesearchgate.net To address this, researchers have focused on designing analogues with improved pharmacokinetic properties. One approach involves modifying the molecule to enhance its transport into fungal cells, potentially by targeting peptide transport systems. nih.govmicrobiologyresearch.org
Another key strategy is to increase the metabolic stability of the analogues. The peptide bond in nikkomycin is a potential site of cleavage by peptidases. nih.gov Replacing this bond with a more stable linker is a strategy being explored to create more robust inhibitors. researchgate.net Additionally, prodrug approaches are being investigated, where the nikkomycin analogue is chemically modified to improve uptake and is then converted to the active form inside the fungal cell. d-nb.infoacs.org For example, creating lipophilic derivatives by masking the charged phosphonate (B1237965) moiety in related compounds has been shown to improve cellular penetration. d-nb.info
Exploration of Bisubstrate Inhibitor Design Concepts
A more advanced strategy in the design of nikkomycin analogues is the concept of bisubstrate inhibitors. d-nb.inforesearchgate.net This approach involves creating a single molecule that is designed to occupy both the substrate and cofactor binding sites of the enzyme simultaneously. osti.govanr.fr For chitin synthase, this would mean designing an analogue that mimics both UDP-GlcNAc and potentially the growing chitin chain. d-nb.info
The rationale behind this strategy is that by targeting two sites, the resulting inhibitor can achieve significantly higher potency and selectivity. osti.gov It has been postulated that the effectiveness of nikkomycins might partly be due to their ability to act as bisubstrate inhibitors, blocking multiple active sites or subsites within the enzyme complex. d-nb.info The design of novel analogues that explicitly incorporate features to bind to both the UDP-binding site and the acceptor-binding site of chitin synthase is an active area of research. researchgate.net This could involve creating dimeric structures or extending the molecule to include functionalities that interact with the region of the enzyme responsible for binding the elongating polysaccharide chain. d-nb.info
Conclusion and Future Directions in Nikkomycin Pseudo Z Research
Summary of Current Academic Understanding of Nikkomycin (B1203212) pseudo-Z's Unique Properties
Nikkomycin pseudo-Z is a fascinating natural compound closely related to the well-studied antifungal agent, Nikkomycin Z. The primary and most significant distinguishing feature of this compound lies in its fundamental chemical structure. It possesses a C-glycosidic bond that connects the C-5 atom of its uracil (B121893) nucleobase directly to the C-1' atom of the furanuronic acid sugar moiety. frontiersin.org This stands in stark contrast to its analogue, Nikkomycin Z, which features a conventional N-glycosidic bond at the same position. frontiersin.orgresearchgate.net
This structural variance between a C-C bond in this compound and a C-N bond in Nikkomycin Z is not merely a subtle chemical distinction; it has a profound impact on the molecule's biological activity. Research has indicated that nikkomycins with this C-glycosidic linkage, including this compound, demonstrate a lower biological potency compared to their N-glycosidic counterparts. nih.gov
This compound is recognized as a dipeptide analogue of Nikkomycin Z and has been identified as a metabolic intermediate in the biosynthetic pathway of nikkomycins by the producing organism, Streptomyces tendae. frontiersin.orgnih.gov Its transient nature within the biosynthesis process means it is typically produced in very small quantities, which can be observed during the heterologous expression of the nikkomycin biosynthetic gene cluster. nih.gov
Unexplored Research Avenues in Biosynthesis and Biological Role
A primary unexplored research avenue is the precise enzymatic mechanism governing the formation of the C-glycosidic bond. The biosynthetic machinery must possess a method to catalyze this C-C linkage, a process distinct from the N-glycosidic bond formation for the main nikkomycin products. Identifying the specific enzyme(s) responsible for this alternative bond formation and understanding their substrate specificity and catalytic mechanism remains a significant gap in our knowledge. The successful expression of the nikkomycin gene cluster in a heterologous host organism provides a powerful platform for such investigations, allowing for targeted gene knockouts and in-vitro enzymatic assays to dissect the pathway. nih.gov
Furthermore, the definitive biological role and regulatory control of this compound as a biosynthetic intermediate are not fully elucidated. While it is known to be an intermediate, the purpose of producing a C-glycosidic variant, even at low levels, is unclear. Future research could explore whether this compound is merely a shunt metabolite or if it plays a specific regulatory or functional role within the producing organism.
Potential for Further Academic Inquiry into its Utility as a Research Tool
The nikkomycin family of compounds are valued as powerful research tools due to their specific inhibition of chitin (B13524) synthase, an essential enzyme in fungi. nih.govuni-freiburg.descispace.com Nikkomycin Z, for example, is frequently used to study the mechanisms of fungal cell wall synthesis and integrity. uni-freiburg.de
This compound, with its unique structural properties, holds significant untapped potential as a specialized research tool. Its direct structural relationship to Nikkomycin Z, differing primarily in the nature of the glycosidic bond and its resulting lower activity, makes it an ideal candidate for comparative biochemical and structural studies.
Further academic inquiry could utilize this compound alongside Nikkomycin Z to:
Probe Enzyme-Substrate Interactions: By comparing how the two compounds bind to the active site of chitin synthase, researchers can precisely determine the importance of the N-glycosidic bond for optimal inhibitor binding and efficacy.
Elucidate Mechanisms of Inhibition: Detailed kinetic studies comparing the inhibitory effects of both molecules can provide deeper insights into the catalytic mechanism of chitin synthase.
Structural Biology Studies: Co-crystallization of chitin synthase with this compound could yield valuable structural data, highlighting the conformational changes induced by an inhibitor with a C-glycosidic linkage versus an N-glycosidic one.
Such comparative studies would not only advance our fundamental understanding of chitin synthase function but could also inform the rational design of new, more potent, or selective antifungal agents.
Q & A
Q. How can researchers ensure reproducibility in studies involving this compound?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data (e.g., sequencing reads, chromatograms) in public repositories like NCBI or ChEMBL. Publish detailed protocols for synthesis and assays, including batch-to-batch variability metrics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
